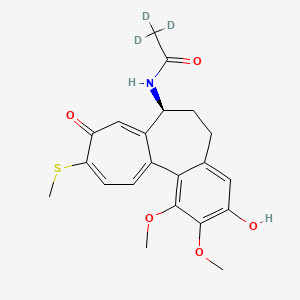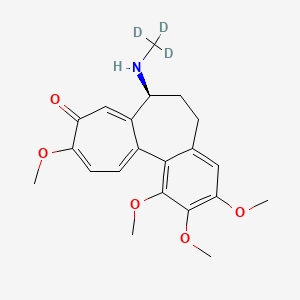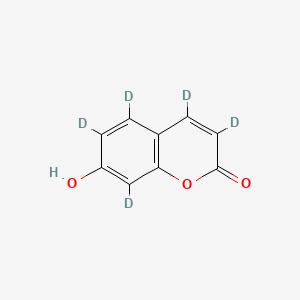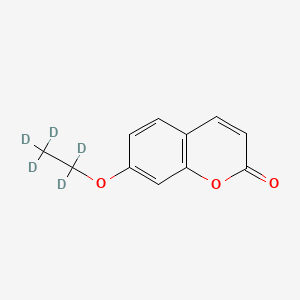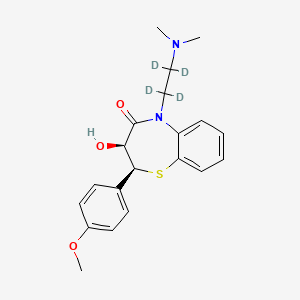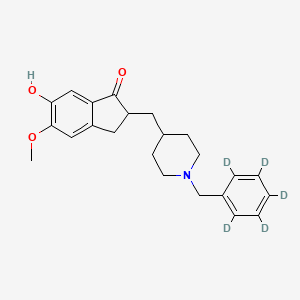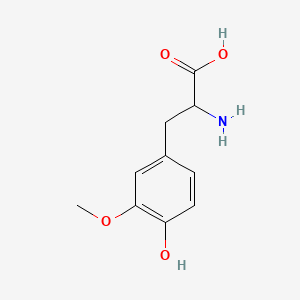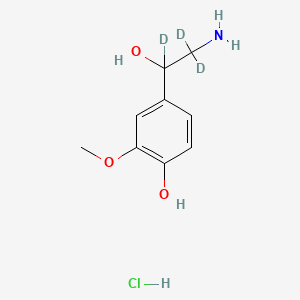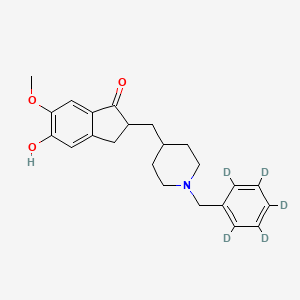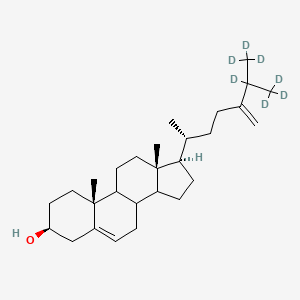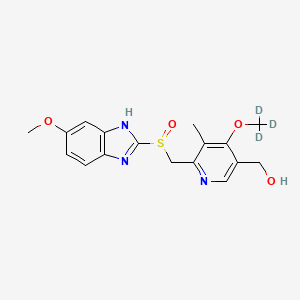
5-Hydroxy Omeprazole-(Pyridyl)-d3
描述
5-Hydroxy Omeprazole-(Pyridyl)-d3: is a deuterated derivative of 5-Hydroxy Omeprazole, which is a metabolite of Omeprazole. Omeprazole is a proton pump inhibitor widely used to treat gastric hyperacidity and related conditions. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Omeprazole due to its stability and distinguishable mass spectrometric properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy Omeprazole-(Pyridyl)-d3 typically involves the deuteration of 5-Hydroxy Omeprazole. The process begins with the preparation of 5-Hydroxy Omeprazole, which can be synthesized through the oxidation of Omeprazole using oxidizing agents such as hydrogen peroxide or potassium permanganate. The deuteration process involves the exchange of hydrogen atoms with deuterium, which can be achieved using deuterated reagents like deuterium oxide (D2O) under specific reaction conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry ensures the quality and consistency of the final product.
化学反应分析
Types of Reactions: 5-Hydroxy Omeprazole-(Pyridyl)-d3 undergoes various chemical reactions, including:
Oxidation: Conversion to sulfone derivatives using oxidizing agents.
Reduction: Reduction of the sulfoxide group to sulfide.
Substitution: Nucleophilic substitution reactions at the pyridyl ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols under basic conditions.
Major Products:
Oxidation: Omeprazole sulfone.
Reduction: Omeprazole sulfide.
Substitution: Various substituted pyridyl derivatives.
科学研究应用
Chemistry: 5-Hydroxy Omeprazole-(Pyridyl)-d3 is used as a reference standard in analytical chemistry for the quantification and identification of Omeprazole metabolites in biological samples.
Biology: In biological research, it is used to study the metabolic pathways and enzyme interactions involved in the metabolism of Omeprazole. It helps in understanding the role of cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4.
Medicine: The compound is used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of Omeprazole. It aids in optimizing dosing regimens and improving therapeutic efficacy.
Industry: In the pharmaceutical industry, this compound is used in the development and validation of analytical methods for quality control and regulatory compliance.
作用机制
5-Hydroxy Omeprazole-(Pyridyl)-d3 exerts its effects by inhibiting the proton pump (H+/K+ ATPase) in the gastric parietal cells, leading to a reduction in gastric acid secretion. The deuterated form allows for precise tracking and analysis of the compound’s interaction with the proton pump and its subsequent metabolic pathways. The molecular targets include the proton pump itself and the cytochrome P450 enzymes involved in its metabolism.
相似化合物的比较
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
5-Hydroxy Omeprazole: The non-deuterated metabolite of Omeprazole.
Omeprazole Sulfone: An oxidized metabolite of Omeprazole.
Lansoprazole: Another proton pump inhibitor with a similar mechanism of action.
Uniqueness: 5-Hydroxy Omeprazole-(Pyridyl)-d3 is unique due to its deuterated nature, which provides enhanced stability and distinct mass spectrometric properties. This makes it particularly valuable in pharmacokinetic and metabolic studies, allowing for more accurate and detailed analysis compared to its non-deuterated counterparts.
属性
IUPAC Name |
[6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methyl-4-(trideuteriomethoxy)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O4S/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17/h4-7,21H,8-9H2,1-3H3,(H,19,20)/i3D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZHQFXXAAIBKE-HPRDVNIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C(=NC=C1CO)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


